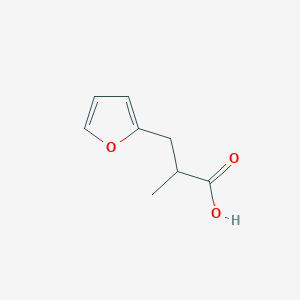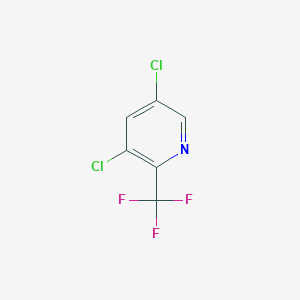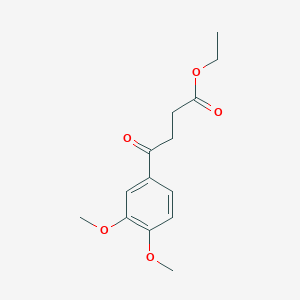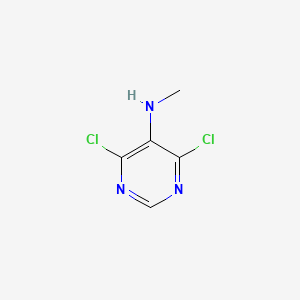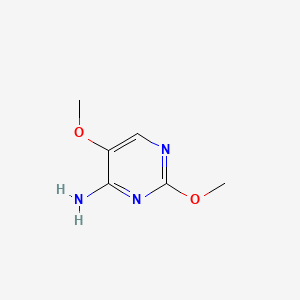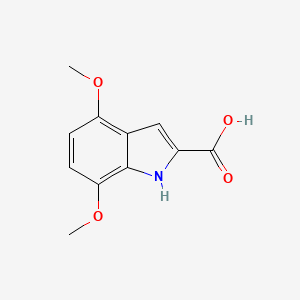
4,7-Dimethoxy-1H-indole-2-carboxylic acid
Descripción general
Descripción
The compound of interest, 4,7-Dimethoxy-1H-indole-2-carboxylic acid, is a derivative of indole, which is a fundamental scaffold in many natural products and pharmaceuticals. The indole structure is characterized by a benzene ring fused to a pyrrole ring, and the presence of methoxy groups and a carboxylic acid function can significantly alter its reactivity and physical properties.
Synthesis Analysis
The synthesis of indole derivatives can be achieved through various methods. One approach to synthesizing indole derivatives, such as 4,7-indoloquinones, involves the Dakin oxidation of 4,6-dimethoxyindole-7-carbaldehydes using hydrogen peroxide and hydrochloric acid . Although the paper focuses on the synthesis of 4,7-indoloquinones, the starting materials and the activation of the indole C7 position by methoxy groups are relevant to the synthesis of 4,7-Dimethoxy-1H-indole-2-carboxylic acid. The structural variation at the C2 position, as mentioned in the paper, could potentially be applied to introduce a carboxylic acid group at this position .
Molecular Structure Analysis
The molecular structure of indole derivatives is crucial for their chemical properties and reactivity. For instance, the crystal structure of indole-3-carboxylic acid shows the presence of hydrogen-bonded cyclic carboxylic acid dimers, which are linked into a sheet structure through peripheral intermolecular hydrogen bonds . This information suggests that the carboxylic acid group in 4,7-Dimethoxy-1H-indole-2-carboxylic acid could also engage in similar hydrogen bonding, potentially affecting its crystalline structure and solubility.
Chemical Reactions Analysis
Indole derivatives can undergo various chemical reactions depending on the substituents present on the indole core. For example, the acid-catalyzed reactions of 3-substituted 4,6-dimethoxyindole-7-and -2-carboxylic acids with aryl aldehydes can generate unsymmetrically-oriented calix indoles . This indicates that the carboxylic acid group on the indole can participate in condensation reactions, which could be a relevant reaction for 4,7-Dimethoxy-1H-indole-2-carboxylic acid when considering its potential reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives are influenced by their functional groups. The presence of methoxy groups can increase the electron density on the indole ring, affecting its reactivity towards electrophiles. The carboxylic acid group contributes to the acidity of the compound and its ability to form dimers and extended networks through hydrogen bonding, as seen in indole-3-carboxylic acid . These properties are important when considering the solubility, stability, and reactivity of 4,7-Dimethoxy-1H-indole-2-carboxylic acid in various environments.
Aplicaciones Científicas De Investigación
Oxidation Chemistry
4,7-Dimethoxy-1H-indole-2-carboxylic acid and its derivatives are subjects of study in oxidation chemistry. For instance, the oxidation chemistry of indole-2-carboxylic acid has been explored in aqueous solutions, revealing the formation of various oxidation products like 2,4-, 2,6- and 2,7-dioxindoles, and dimers. This study provides insights into the redox mechanism of indole-2-carboxylic acid in neutral aqueous medium, which is crucial for understanding its chemical behavior (Goyal & Sangal, 2005).
Synthesis of Antioxidants and Enzyme Inhibitors
4,7-Dimethoxy-1H-indole-2-carboxylic acid is used in the synthesis of novel compounds with antioxidant properties. For example, indole-2-carbohydrazides and 2-(indol-2-yl)-1,3,4-oxadiazoles derived from 4,6-dimethoxy-1H-indole-2-carboxylate show promising antioxidant activities and acetylcholinesterase inhibition properties (Bingul et al., 2019).
Potential in Antimicrobial Applications
The transformation of 4,7-dimethoxyindoles into various derivatives, including those with potential antimicrobial activity, has been explored. This includes the study of carboxylation and acylation processes, highlighting the compound's versatility in creating derivatives with possible therapeutic applications (Malesani et al., 1981).
Structural and Mechanistic Insights
The oligomerization of indole derivatives, such as indole-5-carboxylic acid, with incorporation of thiols, has been studied. This research provides structural and mechanistic insights into the formation of complex molecules, which is fundamental for the development of novel compounds with specific properties (Mutulis et al., 2008).
Reactivity with Aldehydes and Ketones
The reactivity of 5,7-dimethoxyindoles, closely related to 4,7-dimethoxy-1H-indole-2-carboxylic acid, with aldehydes and ketones has been investigated. This study highlights the selective reactionsat different positions on the indole ring, which is crucial for the synthesis of various indole derivatives with potential applications in medicinal and synthetic chemistry (Condie et al., 2020).
Crystal Structure Analysis
The crystal structure of indole-3-carboxylic acid, a derivative of 4,7-Dimethoxy-1H-indole-2-carboxylic acid, reveals insights into its molecular arrangement. This includes the understanding of hydrogen-bonded cyclic carboxylic acid dimers and their linkage in a sheet structure, which is significant for its applications in materials science and drug design (Smith et al., 2003).
Synthesis and Characterization of Novel Derivatives
Synthesis and structural analysis of novel indole derivatives, including dimethoxy variants, have been carried out using spectroscopic and X-ray diffraction techniques. This research contributes to the development of new indole-based molecules with diverse applications, especially in the field of optoelectronics and pharmaceuticals (Tariq et al., 2020).
Antimicrobial Properties
The synthesis and characterization of indole-2-carboxylic acid derivatives have been explored for their potential therapeutic applications. Some derivatives have shown significant antibacterial and moderate antifungal activities, indicating their potential as lead compounds in the development of new antimicrobial agents (Raju et al., 2015).
Safety And Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has hazard statements H302, H315, H319, H335 indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Propiedades
IUPAC Name |
4,7-dimethoxy-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-15-8-3-4-9(16-2)10-6(8)5-7(12-10)11(13)14/h3-5,12H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWNGDWJFIQNEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C(NC2=C(C=C1)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20333509 | |
| Record name | 4,7-Dimethoxy-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20333509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Dimethoxy-1H-indole-2-carboxylic acid | |
CAS RN |
31271-83-7 | |
| Record name | 4,7-Dimethoxy-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20333509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



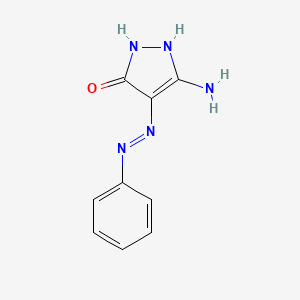
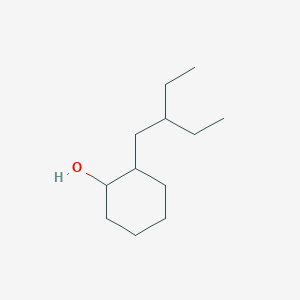
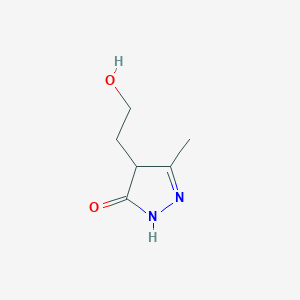
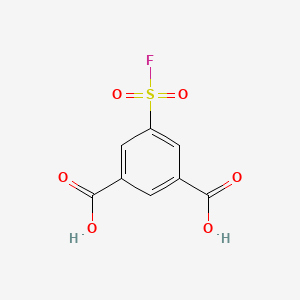
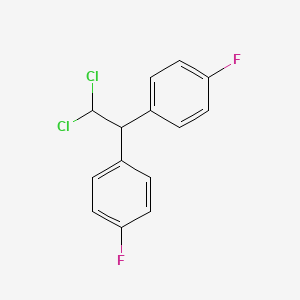
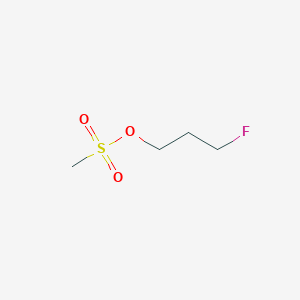
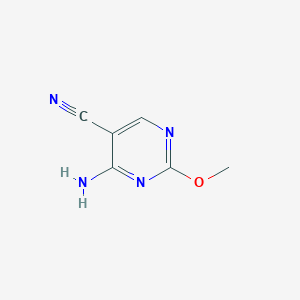
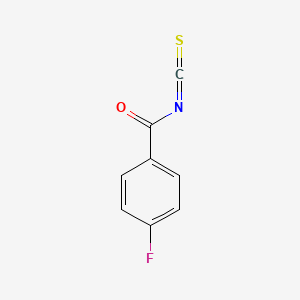
![2-[(2-Bromophenyl)methylideneamino]guanidine](/img/structure/B1331107.png)
